Benzyl-PEG7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

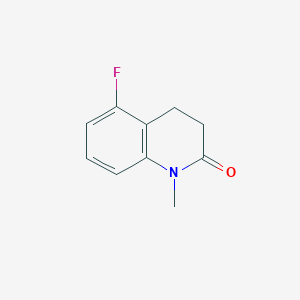

Benzyl-PEG7-amine is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . The synthesis process involves the use of two different ligands connected by a linker . The synthesis of benzylic amines involves an efficient decarboxylative transamination under very mild conditions .

Molecular Structure Analysis

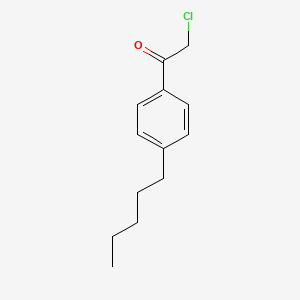

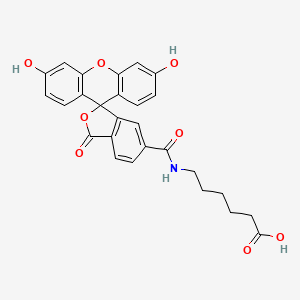

The molecular weight of this compound is 415.52 . Its formula is C21H37NO7 . The SMILES representation is NCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 .

Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 415.52 . Its formula is C21H37NO7 . The compound is a pale yellow or colorless oily liquid . It has a boiling point of 502.0±45.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

Benzyl-PEG derivatives have been employed as effective catalysts and reagents in chemical synthesis. For example, zinc phthalocyanine combined with PEG-400 has been used as a catalytic system for the selective reduction of aromatic nitro compounds to amines, demonstrating the ability to tolerate a wide range of functional groups and achieve high yields (Sharma et al., 2012). Additionally, a protocol for N-Cbz protection of amines in PEG-600 has been described, showcasing an efficient and eco-friendly method for the chemoselective N-benzyloxycarbonylation of amines (Zhang et al., 2012).

Drug Delivery and Biomedical Applications

In the biomedical field, PEGylated derivatives, including benzyl-PEG conjugates, have been synthesized for targeted drug delivery applications. For instance, surface-modified poly(γ-benzyl-l-glutamate) (PBLG) nanoparticles were developed for bone targeting, utilizing monomethoxy polyethylene glycol (PEG) for hydrophilic surface modification to avoid reticuloendothelial system uptake (Ozcan et al., 2011). Moreover, PEG methyl ether grafting onto Nylon 6 surface was shown to achieve resistance against pathogenic bacteria, indicating the antimicrobial potential of such modifications (Swar et al., 2018).

Material Science and Surface Modification

In material science, benzyl-PEG derivatives have been used to modify surfaces and enhance material properties. An example includes the development of novel polymeric benzophenone photoinitiators based on PEG for UV-curing systems, which offer advantages like reduced toxicity and improved water solubility (Wang et al., 2014). Another study highlights the use of PEG as a recyclable reaction medium for gold-catalysed direct oxidative amide synthesis from aldehydes and amines, showcasing PEG's role in promoting sustainable chemistry (Jiang & Zhao, 2015).

Sensing and Detection

Benzyl-PEG compounds have also found applications in sensing technologies. A study on lanthanide metal-organic networks for sensing applications utilized a trifunctional aromatic building block with an ether group for the hydrothermal synthesis of coordination polymers, which acted as efficient fluorescence sensors for specific molecules (Wang et al., 2018).

Mecanismo De Acción

Target of Action

Benzyl-PEG7-amine is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell, and PROTACs, which this compound is a part of, exploit this system to selectively degrade target proteins .

Result of Action

The result of the action of this compound, as part of a PROTAC, is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the specific target protein being degraded .

Action Environment

The action environment of this compound is within the cell, where it participates in the ubiquitin-proteasome system . Environmental factors that could influence its action, efficacy, and stability include the presence and concentration of the target protein and E3 ubiquitin ligase, as well as the overall state of the ubiquitin-proteasome system .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Benzyl-PEG7-amine interacts with various biomolecules in the process of PROTAC synthesis. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, plays a crucial role in this process.

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of PROTACs. As a linker in PROTACs, this compound contributes to the selective degradation of target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the formation of PROTACs. It facilitates the binding interactions between the E3 ubiquitin ligase ligand and the target protein ligand . This can lead to changes in gene expression and enzyme activity, as the degradation of target proteins can alter cellular processes .

Temporal Effects in Laboratory Settings

Metabolic Pathways

As a component of PROTACs, it may be involved in pathways related to protein degradation .

Transport and Distribution

Subcellular Localization

As a component of PROTACs, its localization may be influenced by the target proteins of these compounds .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO7/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5H,6-20,22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZKCKXDCYVWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe)](/img/structure/B6325927.png)